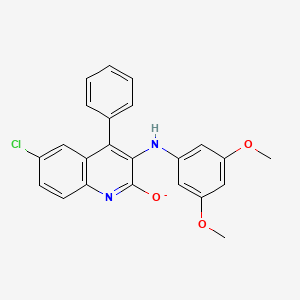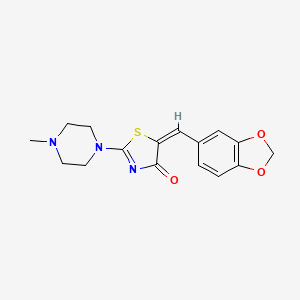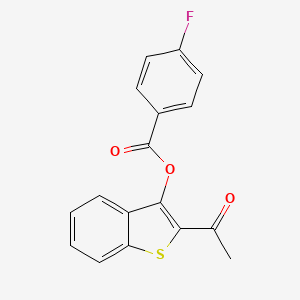
6-chloro-3-(3,5-dimethoxyanilino)-4-phenylquinolin-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(3,5-dimethoxyanilino)-4-phenylquinolin-2-olate is a complex organic compound with a quinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3,5-dimethoxyanilino)-4-phenylquinolin-2-olate typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxyaniline with a chlorinated quinoline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3-(3,5-dimethoxyanilino)-4-phenylquinolin-2-olate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms or other substituents can be replaced with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(3,5-dimethoxyanilino)-4-phenylquinolin-2-olate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 6-chloro-3-(3,5-dimethoxyanilino)-4-phenylquinolin-2-olate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-3-(3,5-dimethoxyanilino)-4-phenylquinoline
- 3-(3,5-dimethoxyanilino)-4-phenylquinolin-2-olate
- 6-chloro-4-phenylquinolin-2-olate
Uniqueness
6-chloro-3-(3,5-dimethoxyanilino)-4-phenylquinolin-2-olate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and dimethoxyanilino groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Eigenschaften
Molekularformel |
C23H18ClN2O3- |
|---|---|
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
6-chloro-3-(3,5-dimethoxyanilino)-4-phenylquinolin-2-olate |
InChI |
InChI=1S/C23H19ClN2O3/c1-28-17-11-16(12-18(13-17)29-2)25-22-21(14-6-4-3-5-7-14)19-10-15(24)8-9-20(19)26-23(22)27/h3-13,25H,1-2H3,(H,26,27)/p-1 |
InChI-Schlüssel |
WLWWCBYDZTYWJF-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC(=CC(=C1)NC2=C(C3=C(C=CC(=C3)Cl)N=C2[O-])C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4E)-2-(4-methoxyphenyl)-6-(propan-2-yloxy)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10870115.png)

![(5Z)-5-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10870128.png)
![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10870132.png)
![N'~1~,2-Bis[(2-hydroxy-5-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide](/img/structure/B10870136.png)

![2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide](/img/structure/B10870145.png)
![5-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870161.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-(morpholin-4-ylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870166.png)
![N,N'-{ethane-1,2-diylbis[nitrilo(E)methylylidene(4,5-dimethylthiene-3,2-diyl)]}dibenzamide](/img/structure/B10870168.png)
![N-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B10870177.png)
![1-[4-(Propan-2-yl)phenyl]-3-quinolin-3-ylthiourea](/img/structure/B10870180.png)
![3-bromo-10-(4-methoxyphenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B10870198.png)
![7-benzyl-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10870204.png)
